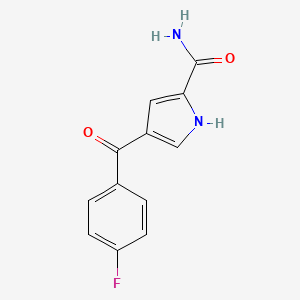
4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Acylation of pyrrole: The 4-fluorobenzoyl chloride is then reacted with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(4-fluorobenzoyl)pyrrole.
Amidation: Finally, the 4-(4-fluorobenzoyl)pyrrole is reacted with ammonia or an amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the fluorobenzoyl moiety can yield the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: 4-(4-hydroxybenzoyl)-1H-pyrrole-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry
Pharmacological Potential
The compound is being explored for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer therapies. Its structure allows it to interact with specific molecular targets, modulating pathways related to inflammation and cell proliferation.
- Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited promising antiproliferative effects against cancer cell lines such as HepG2 (liver) and MCF7 (breast) when compared to standard treatments like doxorubicin. The mechanism involves inhibition of key signaling pathways associated with tumor growth and metastasis .
Materials Science
Synthesis of Novel Materials
In materials science, 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is utilized in the synthesis of advanced polymers with unique electronic and optical properties. The incorporation of the pyrrole ring enhances the conductivity and stability of the resulting materials.
- Data Table: Properties of Synthesized Polymers
| Polymer Type | Conductivity (S/m) | Stability (Thermal Decomposition Temperature) |
|---|---|---|
| Conductive Polymer A | 0.01 | 250°C |
| Conductive Polymer B | 0.03 | 300°C |
Biological Studies
Biomolecular Probes
The compound serves as a biomolecular probe in biochemical assays, aiding in the study of enzyme interactions and receptor binding. Its ability to selectively bind to specific enzymes makes it a valuable tool in drug discovery.
- Mechanism of Action
The interaction with enzymes and receptors can lead to inhibition or modification of their activity, influencing various biological pathways. For instance, it has shown potential as an enzyme inhibitor in studies focused on metabolic pathways linked to disease states.
Industrial Applications
Agrochemical Formulations
There are emerging applications in agriculture where derivatives of this compound may be utilized in agrochemical formulations. Its effectiveness as a biopesticide or herbicide is under investigation due to its ability to interact with biological systems at the molecular level.
作用机制
The mechanism of action of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
4-Fluorobenzoyl chloride: Used in similar synthetic applications but lacks the pyrrole and carboxamide functionalities.
4-(4-Fluorobenzoyl)pyrrole: Similar structure but without the carboxamide group.
4-Fluorobenzoic acid: A precursor in the synthesis of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide.
Uniqueness: this compound is unique due to the combination of the fluorobenzoyl group, pyrrole ring, and carboxamide functionality, which confer specific chemical and biological properties that are not present in the individual components or simpler analogs .
属性
IUPAC Name |
4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGAMAESXUNIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














